

Application of 3-Ethyl-5-methylheptane in Fuel Technology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethyl-5-methylheptane*

Cat. No.: B13931275

[Get Quote](#)

Application Note: AN-FT-C10H22-001

Introduction

3-Ethyl-5-methylheptane (C10H22) is a branched-chain alkane that serves as a representative compound for the class of C10 isomers found in gasoline and jet fuels. While specific research on this particular isomer is limited, its structural characteristics—a high degree of branching—suggest properties that are of significant interest in fuel technology. Branched alkanes are known to be crucial components for enhancing the anti-knock quality of gasoline, which is quantified by the octane number. In the context of jet fuel, they are important constituents of synthetic and alternative fuels, influencing combustion and emission characteristics. This document outlines the potential applications and research protocols for investigating **3-Ethyl-5-methylheptane** as a fuel component or additive.

Physicochemical Properties

A summary of the known physical and chemical properties of **3-Ethyl-5-methylheptane** is presented in Table 1. These properties are fundamental for computational fluid dynamics (CFD) modeling of fuel injection and combustion, as well as for the design of experimental studies.

Property	Value
Chemical Formula	C10H22
Molecular Weight	142.28 g/mol
CAS Number	52896-90-9
Boiling Point	161 °C
Research Octane Number (RON)	Estimated to be in the range of 90-100, typical for branched C10 alkanes. Specific data not available.
Motor Octane Number (MON)	Estimated to be in the range of 85-95, typical for branched C10 alkanes. Specific data not available.

Experimental Protocols

The following protocols describe standard methodologies for the evaluation of **3-Ethyl-5-methylheptane** as a fuel component.

1. Protocol for Determination of Octane Number

The octane number is a critical measure of a gasoline's resistance to autoignition (knocking). The Research Octane Number (RON) and Motor Octane Number (MON) are determined using standardized cooperative fuel research (CFR) engines.

- Objective: To determine the RON and MON of **3-Ethyl-5-methylheptane** or its blends with a base fuel.
- Apparatus: A standardized CFR engine conforming to ASTM D2699 (for RON) and ASTM D2700 (for MON) specifications.
- Procedure:
 - Prepare a blend of **3-Ethyl-5-methylheptane** with a certified reference fuel (e.g., a mixture of iso-octane and n-heptane) or a base gasoline at a specified volume percentage.

- Calibrate the CFR engine using primary reference fuels (PRF) of known octane numbers to establish a standard knock intensity.
- Operate the CFR engine on the test fuel sample under the specified conditions for either RON (600 rpm engine speed, standard intake air temperature) or MON (900 rpm engine speed, higher intake air and mixture temperatures).
- Adjust the compression ratio of the engine until the knock intensity of the test fuel matches the standard knock intensity established with the PRFs.
- The octane number of the test fuel is determined by comparing its performance to that of the PRF blends.

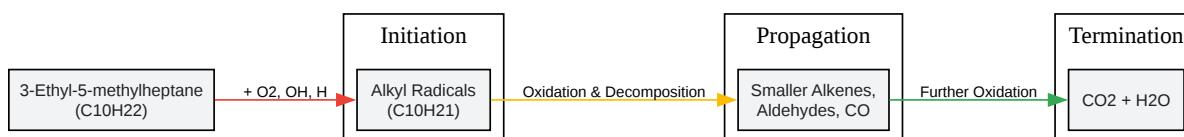
2. Protocol for Combustion Analysis in a Jet-Stirred Reactor

A jet-stirred reactor (JSR) is an ideal tool for studying the oxidation and pyrolysis of fuels at a fundamental level, providing insights into reaction kinetics and the formation of intermediate species.

- Objective: To investigate the combustion chemistry of **3-Ethyl-5-methylheptane** and develop a detailed kinetic model.
- Apparatus: A high-pressure, high-temperature jet-stirred reactor coupled with a gas chromatograph-mass spectrometer (GC-MS) for species analysis.
- Procedure:
 - Introduce a highly diluted mixture of **3-Ethyl-5-methylheptane**, an oxidizer (e.g., air or oxygen), and an inert gas (e.g., nitrogen or argon) into the JSR.
 - Maintain a constant temperature and pressure within the reactor.
 - Allow the reaction to reach a steady state.
 - Extract a sample of the reacting mixture from the reactor.
 - Analyze the sample using GC-MS to identify and quantify the concentrations of reactants, intermediate species, and final products.

- Repeat the experiment over a range of temperatures, pressures, and equivalence ratios.
- The experimental data are used to validate and refine a chemical kinetic model for the combustion of **3-Ethyl-5-methylheptane**.

Visualizations


Experimental Workflow for Fuel Characterization

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new fuel component like **3-Ethyl-5-methylheptane**.

Caption: A generalized experimental workflow for the characterization of a novel fuel component.

Simplified Alkane Combustion Pathway

This diagram provides a high-level overview of the key reaction stages during the combustion of an alkane such as **3-Ethyl-5-methylheptane**.

[Click to download full resolution via product page](#)

Caption: A simplified reaction pathway for the high-temperature combustion of an alkane.

- To cite this document: BenchChem. [Application of 3-Ethyl-5-methylheptane in Fuel Technology Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13931275#application-of-3-ethyl-5-methylheptane-in-fuel-technology-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com